Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate
Description
Chemical Classification and Nomenclature
Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate belongs to the chemical classification of organoheterocyclic compounds, specifically within the piperidines class according to established taxonomic frameworks. The compound represents a saturated aliphatic six-membered ring containing one nitrogen atom and five carbon atoms, with specific substitution patterns that define its unique chemical identity. According to the Hantzsch-Widman nomenclature system adopted by the International Union of Pure and Applied Chemistry, the parent piperidine structure is systematically named as 1H-azinane, though the common name piperidine remains widely accepted in scientific literature. The complete systematic nomenclature for this compound follows the pattern of identifying the piperidine core, the carboxylate ester functionality at the 4-position, and the trifluoroacetyl substituent at the 1-position nitrogen atom.
The trifluoroacetyl group designation follows established conventions where trifluoroacetic acid derivatives are abbreviated as trifluoroacetyl, represented by the chemical formula CF3CO-. This nomenclature system ensures precise identification of the molecular structure while maintaining consistency with international chemical naming standards. The compound's classification extends beyond simple structural identification to encompass its functional group chemistry, placing it within the broader category of N-acylpiperidines, which are heterocyclic compounds containing a piperidine ring conjugated to an acyl group through the nitrogen atom. This classification system enables researchers to predict chemical behavior patterns and synthetic accessibility based on established structure-activity relationships within the piperidine family.
The Chemical Abstracts Service registry number 88438-76-0 provides a unique identifier for this compound, while alternative registry numbers including 1184586-71-7 reflect different structural representations or salt forms of the compound. Additional systematic identifiers include the Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings, which provide machine-readable representations of the molecular structure essential for database searching and computational chemistry applications. The molecular framework classification identifies this compound as an aliphatic heteromonocyclic compound, distinguishing it from aromatic heterocycles and providing insight into its chemical reactivity patterns.
Historical Development of Trifluoroacetylated Piperidines
The historical development of trifluoroacetylated piperidines represents a convergence of organofluorine chemistry advancement and heterocyclic synthesis methodology that emerged prominently in the mid-20th century. The introduction of trifluoroacetic acid as a synthetic reagent in the 1940s provided the foundation for subsequent development of trifluoroacetylated derivatives, with trifluoroacetic anhydride becoming a key reagent for introducing the trifluoroacetyl functionality into nitrogen-containing heterocycles. Early synthetic approaches focused on the direct acylation of piperidine derivatives using trifluoroacetic anhydride in the presence of organic bases, establishing fundamental protocols that remain relevant in contemporary synthetic chemistry.
Significant advances in the field occurred during the 1980s and 1990s when researchers began to recognize the unique properties conferred by trifluoroacetyl substitution on piperidine rings. The development of selective synthetic methodologies enabled the preparation of specific positional isomers and stereoisomers, expanding the accessible chemical space within this compound class. Industrial preparation methods evolved to incorporate electrofluorination techniques for large-scale synthesis of trifluoroacetic acid precursors, making trifluoroacetylated piperidines more economically viable for pharmaceutical applications. The patent literature from this period reflects intensive research activity focused on optimizing reaction conditions, improving yields, and developing environmentally sustainable synthetic routes.
The early 2000s marked a turning point in the field with the recognition that fluorinated piperidines possessed superior pharmacological properties compared to their non-fluorinated counterparts. Research groups, particularly those led by investigators in Japan and Europe, began systematic investigations into the structure-activity relationships of trifluoroacetylated piperidines, leading to the identification of key molecular features responsible for enhanced biological activity. The development of palladium-catalyzed hydrogenation methods for converting fluoropyridines to fluorinated piperidines represented a major breakthrough, providing access to previously difficult-to-synthesize compounds while avoiding problematic hydrodefluorination side reactions.
Recent historical developments have focused on expanding the synthetic methodology beyond simple acylation reactions to include complex multi-step sequences that incorporate stereochemical control and functional group tolerance. The establishment of dearomatization-hydrogenation processes has enabled access to enantioenriched fluorinated piperidines, opening new avenues for pharmaceutical development. Contemporary research continues to build upon this historical foundation, with emphasis on developing more efficient synthetic routes and exploring novel applications in materials science and catalysis.
Significance in Organofluorine Chemistry
The significance of this compound in organofluorine chemistry extends beyond its individual molecular properties to encompass its role as a representative example of how fluorine incorporation fundamentally alters the chemical and physical characteristics of organic molecules. Fluorine substitution in organic compounds has become recognized as one of the most powerful tools for modifying molecular properties, with carbon-fluorine bonds exhibiting exceptional strength and unique electronic characteristics that influence both reactivity and biological activity. The trifluoroacetyl group specifically demonstrates the profound impact of multiple fluorine atoms on molecular behavior, creating an electron-withdrawing environment that significantly enhances the acidity of the parent trifluoroacetic acid by approximately 34,000-fold compared to acetic acid.
Within the broader context of organofluorine chemistry, this compound exemplifies the successful integration of fluorine-containing functional groups with nitrogen heterocycles, a combination that has proven particularly valuable in pharmaceutical development. Statistical analysis reveals that nearly one-quarter of all small-molecule drugs currently marketed contain at least one fluorine atom, with nitrogen-containing heterocycles present in 59% of Food and Drug Administration-approved pharmaceuticals, highlighting the exceptional importance of compounds that combine both structural features. The unique properties of fluorine, including its small van der Waals radius, high electronegativity, and strong preference for gauche conformations, enable the design of conformationally defined building blocks that can optimize drug-target interactions.
The electron-withdrawing nature of the trifluoroacetyl group creates distinct advantages in synthetic chemistry by stabilizing neighboring carbanions and facilitating various chemical transformations that would be difficult or impossible with non-fluorinated analogs. This electronic modulation extends to the piperidine ring system, where the trifluoroacetyl substitution alters the basicity of the nitrogen atom and influences the overall reactivity profile of the molecule. Such modifications have proven essential in developing compounds with improved metabolic stability, enhanced membrane permeability, and optimized pharmacokinetic profiles.
The compound also serves as a valuable synthetic intermediate in the preparation of more complex fluorinated molecules, demonstrating the utility of trifluoroacetylated piperidines as building blocks in multi-step synthetic sequences. The ability to selectively modify the ethyl ester functionality while preserving the trifluoroacetyl group provides synthetic chemists with versatile platforms for accessing diverse molecular architectures. This synthetic utility has contributed to the continued growth of organofluorine chemistry as a distinct and increasingly important subdiscipline within organic chemistry.
Overview of Structure-Property Relationships
The structure-property relationships governing this compound behavior reflect the complex interplay between its constituent functional groups and the resulting molecular characteristics that determine both chemical reactivity and potential applications. The piperidine ring system provides a conformationally flexible six-membered saturated heterocycle that can adopt chair, boat, and twist conformations, with the chair conformation typically being most stable due to minimized steric and electronic repulsions. The incorporation of the trifluoroacetyl group at the nitrogen position significantly constrains this conformational flexibility by introducing both steric bulk and electronic effects that stabilize specific rotational isomers around the nitrogen-carbonyl bond.
The trifluoroacetyl substituent exerts profound electronic effects throughout the molecular structure through both inductive and resonance mechanisms. The three fluorine atoms create a powerful electron-withdrawing environment that reduces the electron density on the nitrogen atom, effectively decreasing the basicity of the piperidine ring compared to unsubstituted analogs. This electronic modulation influences the compound's chemical reactivity, making it less susceptible to protonation under physiological conditions while enhancing its stability toward oxidative degradation. The electron-deficient character of the trifluoroacetyl group also activates adjacent positions toward nucleophilic attack, providing opportunities for further synthetic modifications.
The ethyl ester functionality at the 4-position contributes additional structural complexity through its ability to participate in various chemical transformations including hydrolysis, transesterification, and reduction reactions. The spatial orientation of this ester group relative to the trifluoroacetyl substituent creates opportunities for intramolecular interactions that can influence both conformational preferences and chemical reactivity patterns. The ester carbonyl oxygen can potentially coordinate with the electrophilic carbon of the trifluoroacetyl group, creating cyclic transition states during certain chemical transformations.
Physical property modifications resulting from this specific substitution pattern include enhanced lipophilicity compared to non-fluorinated analogs, altered solubility profiles in various solvent systems, and modified hydrogen bonding capabilities. The trifluoroacetyl group's strong electron-withdrawing character increases the compound's resistance to basic hydrolysis while making it more susceptible to nucleophilic attack under acidic conditions. These structure-property relationships have direct implications for the compound's potential applications, influencing factors such as membrane permeability, metabolic stability, and protein binding affinity that are crucial for pharmaceutical development.
| Property | This compound | Non-fluorinated analog |
|---|---|---|
| Molecular Weight | 253.22 g/mol | ~170 g/mol |
| Electron-withdrawing capacity | High (CF3CO-) | Low |
| Basicity of nitrogen | Reduced | Normal |
| Lipophilicity | Enhanced | Moderate |
| Metabolic stability | Improved | Standard |
The crystallinity and hydrogen bonding patterns of the compound are influenced by the presence of the 4-oxo group in the trifluoroacetyl substituent, which can participate in intermolecular hydrogen bonding networks that affect solid-state properties and solubility characteristics. The overall molecular dipole moment is significantly enhanced by the trifluoroacetyl group, leading to altered interactions with polar solvents and biological membranes. These comprehensive structure-property relationships demonstrate the sophisticated molecular design achieved through strategic incorporation of fluorinated functional groups into the piperidine scaffold.
Properties
IUPAC Name |
ethyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO3/c1-2-17-8(15)7-3-5-14(6-4-7)9(16)10(11,12)13/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOKFHOYQQYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its trifluoroacetyl and piperidine moieties. These interactions can influence the activity of enzymes by either inhibiting or activating them. For instance, the trifluoroacetyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby affecting their catalytic activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The trifluoroacetyl group can interact with the active sites of enzymes, leading to inhibition or activation of their activity. This compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in cell viability, proliferation, and differentiation. Additionally, the degradation products of this compound may have different biological activities compared to the parent compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it may exhibit toxic or adverse effects. For example, high doses of this compound may lead to oxidative stress, inflammation, or apoptosis in cells. It is important to determine the threshold effects and safe dosage ranges for this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are involved in the metabolism of other compounds. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments. The localization and accumulation of this compound can affect its biological activity and function.
Subcellular Localization
This compound is localized to specific subcellular compartments, which can influence its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.
Biological Activity
Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, highlighting its therapeutic potential and interaction with various biological targets.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a trifluoroacetyl group and an ethyl ester. The presence of trifluoromethyl groups enhances the lipophilicity and electrophilic nature of the compound, making it an attractive candidate for interactions with biological macromolecules.
The mechanisms through which this compound exerts its biological effects include:
- Electrophilic Interactions : The trifluoroacetyl moiety acts as an electrophile, facilitating nucleophilic acyl substitution reactions with biological molecules.
- Receptor Modulation : The piperidine ring can interact with various receptors, potentially modulating their activity and influencing metabolic pathways.
Biological Activity
Research indicates that compounds containing trifluoromethyl and trifluoroacetyl groups exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although specific data on this compound is limited.
- Anti-inflammatory Effects : The compound has been implicated in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Study 1: Interaction with Enzymes
A study investigated the binding affinity of this compound to various enzyme receptors. It was found to significantly inhibit the activity of cyclooxygenase (COX) enzymes at concentrations above 30 μM, indicating its potential as an anti-inflammatory agent .
| Enzyme Receptor | Inhibition (%) at 30 μM |
|---|---|
| COX-1 | 63% |
| PDE3A | 66% |
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity study involving human hepatocytes, this compound showed no significant toxicity at concentrations up to 100 μM after 72 hours. This suggests a favorable safety profile for further development .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Piperidine Ring : Starting from commercially available piperidine derivatives.
- Introduction of Trifluoroacetyl Group : Using trifluoroacetic anhydride to modify the piperidine structure.
- Esterification : Reacting the resulting carboxylic acid with ethanol to form the ethyl ester.
Comparison with Similar Compounds
Comparative Analysis with Similar Piperidine-4-carboxylate Derivatives
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Analogs
Key Observations:
- Polarity and Retention Time: Compounds with polar substituents (e.g., morpholinopyrimidinyl) exhibit shorter LC/MS retention times (1.58 min vs. 2.96 min) due to increased hydrophilicity .
- Molecular Weight : The trifluoroacetyl analog has the highest molecular weight (~442 g/mol), whereas chlorobenzyl derivatives (e.g., 3d) are lighter (~282 g/mol), impacting pharmacokinetic properties like absorption and distribution .
- Electron-Withdrawing Groups : Trifluoroacetyl and sulfonyl groups enhance electrophilicity at the piperidine nitrogen, facilitating reactions with nucleophiles (e.g., hydrazine in vs. sulfonamide formation in ) .
Preparation Methods
The key synthetic step is the introduction of the trifluoroacetyl group onto the nitrogen atom of the piperidine ring, starting from ethyl 4-piperidinecarboxylate or 4-piperidinecarboxylic acid derivatives. The reaction can be summarized as:
- Starting material: Ethyl 4-piperidinecarboxylate or 4-piperidinecarboxylic acid
- Reagent: Trifluoroacetic anhydride (TFAA)
- Base: Pyridine
- Solvent: Toluene or similar organic solvents (e.g., xylene, trimethylbenzene, MTBE, dichloromethane)
- Conditions: Room temperature addition of TFAA, followed by pyridine addition and heating at 40–60 °C for 24–48 hours
- Work-up: Cooling, water addition, extraction with ethyl acetate, washing with saturated NaCl solution, drying, and concentration
This method is exemplified in the patent CN101492421B, which describes the preparation of trifluoroacetyl-substituted piperidines, including ethyl esters of piperidine-4-carboxylate derivatives.
Stepwise Procedure (Adapted from Embodiment 1 in CN101492421B)
| Step | Procedure Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve 4-piperidinecarboxylic acid (70 g) in 200 mL toluene in a 2 L three-necked flask | Room temperature | Stirring under inert atmosphere advisable |
| 2 | Slowly add trifluoroacetic anhydride (415 mL) dropwise | Room temperature | Exothermic reaction, control temperature |
| 3 | Cool reaction mixture to 0 °C using ice bath | 0 °C | Prepare for pyridine addition |
| 4 | Add pyridine (350 mL) dropwise | 0 °C to room temperature | Stir thoroughly |
| 5 | Heat reaction mixture to 50 °C and stir for 48 hours | 50 °C, 48 h | Monitor reaction progress (e.g., TLC) |
| 6 | Cool to 0 °C, add water (750 mL) slowly | 0 °C to 45 °C | Stir for 2 hours |
| 7 | Extract organic layer with ethyl acetate | Room temperature | Wash with saturated NaCl solution |
| 8 | Dry organic layer over anhydrous sodium sulfate and concentrate | Room temperature | Obtain crude product |
Purification
The crude product typically requires purification by column chromatography or recrystallization to achieve high purity. Analytical data such as ^1H NMR and mass spectrometry confirm the structure:
- ^1H NMR (300 MHz, CDCl3): δ 3.58–3.95 (m, 5H), 2.14–2.43 (m, 2H)
- MS-ESI: Calculated m/z 263; found 262 (M-1)^-; 294 (M+MeOH-1)^+
Alternative Synthetic Routes and Optimizations
Use of Different Solvents and Bases
The reaction solvent can vary among toluene, xylene, trimethylbenzene, methyl tert-butyl ether (MTBE), or dichloromethane depending on solubility and reaction scale. Pyridine is the preferred base, acting both as a nucleophilic catalyst and acid scavenger.
Reaction Time and Temperature Optimization
The reaction time ranges from 24 to 48 hours with temperatures maintained between 40–60 °C to ensure complete trifluoroacetylation while minimizing side reactions. Cooling steps before and after pyridine addition are critical to control exothermicity and prevent decomposition.
Analytical and Characterization Data
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Material | 4-Piperidinecarboxylic acid or ethyl ester |
| Acylating Agent | Trifluoroacetic anhydride (TFAA) |
| Base | Pyridine |
| Solvent | Toluene, xylene, MTBE, dichloromethane |
| Temperature | Addition at room temp; reaction at 40–60 °C |
| Reaction Time | 24–48 hours |
| Work-up | Water quench, ethyl acetate extraction |
| Purification | Column chromatography or recrystallization |
| Yield | Typically good, >70% (varies by scale) |
| Analytical Confirmation | ^1H NMR, ^19F NMR, MS-ESI |
Additional Notes on Industrial Applicability
The described method is suitable for scale-up due to mild conditions, commercially available reagents, and straightforward work-up. The use of trifluoroacetic anhydride allows selective trifluoroacetylation with minimal byproducts. The process is environmentally favorable when proper solvent recovery and waste management are implemented.
Related Synthetic Methods for Piperidine Derivatives
While the focus is on this compound, related compounds such as 1,4-bis(trifluoroacetyl)piperidines and 4-trifluoroacetyl phenylpiperidines have been prepared using similar protocols with modifications in starting materials and purification. These methods reinforce the robustness of trifluoroacetylation strategies on piperidine rings.
Q & A
Q. What are the optimal synthetic routes for Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Piperidine ring functionalization via trifluoroacetylation using trifluoroacetic anhydride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 2: Esterification of the carboxylate group using ethanol and a catalytic acid (e.g., H₂SO₄) .
- Purification: Recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) ensures ≥95% purity. Monitor via TLC and HPLC .
Key Data:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Reaction Temp. | 0–5°C (Step 1) | 75–85% |
| Catalyst | H₂SO₄ (0.5 eq.) | 80% |
| Solvent System | Ethyl acetate/hexane (3:1) | ≥95% purity |
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR:
- ¹H NMR: Piperidine protons appear as multiplet signals (δ 1.2–3.5 ppm). Trifluoroacetyl group shows no protons but influences neighboring shifts. Ethyl ester protons: triplet at δ 1.2–1.4 ppm (CH₃), quartet at δ 4.1–4.3 ppm (CH₂) .
- ¹³C NMR: Carbonyl carbons (C=O) at δ 165–175 ppm; CF₃ resonance at δ 115–120 ppm (quartet, J = 285 Hz) .
- IR: Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O) .
- Mass Spec (MS): Molecular ion peak [M+H]⁺ at m/z 282.1; fragmentation patterns (e.g., loss of CO₂Et group) align with predicted structure .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., proteases or kinases). The trifluoroacetyl group’s electronegativity enhances hydrogen bonding with active-site residues .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electrophilic regions (e.g., carbonyl carbons) for nucleophilic attack .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories; RMSD < 2.0 Å indicates stable binding .
Example Findings:
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Trypsin | -8.2 | H-bond with Ser195, hydrophobic contact with CF₃ |
| COX-2 | -7.5 | π-stacking with Phe518, electrostatic with CF₃ |
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Methodological Answer:
- Dynamic Effects: Variable-temperature NMR (e.g., 25°C to -40°C) to freeze conformational exchange in the piperidine ring, simplifying splitting patterns .
- Decoupling Experiments: Irradiate specific protons (e.g., NH in trifluoroacetyl group) to identify coupled spins .
- X-ray Crystallography: Resolve ambiguities by determining crystal structure. For example, chair vs. boat conformation of the piperidine ring .
Case Study:
- Observed Contradiction: Doublet splitting for piperidine protons at δ 2.8 ppm (room temp).
- Resolution: VT-NMR at -40°C revealed two distinct doublets, confirming slow ring inversion .
Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?
Methodological Answer:
- pH Profiling: Conduct stability studies in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC:
- Stable Range: pH 4–7 (half-life > 24 hrs).
- Unstable at pH < 3: Ester hydrolysis dominates; at pH > 8, trifluoroacetyl group hydrolyzes .
- Stabilizers: Add 1% BSA to assay buffers to reduce non-specific binding and aggregation .
Q. How do structural modifications (e.g., substituents on the piperidine ring) affect bioactivity?
Methodological Answer:
- SAR Studies: Synthesize analogs (e.g., methyl, benzyl, or nitro substituents) and test against targets (e.g., enzymes, receptors).
- Example: Replacing CF₃ with acetyl reduces enzyme inhibition by 50%, highlighting the role of fluorine in electron withdrawal .
- QSAR Modeling: Use Hammett constants (σ) or logP values to correlate substituent effects with activity .
Key Findings:
| Substituent | logP | IC₅₀ (µM) for Trypsin |
|---|---|---|
| CF₃ | 2.1 | 12.3 |
| CH₃ | 1.8 | 24.7 |
| NO₂ | 1.5 | 8.9 |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
